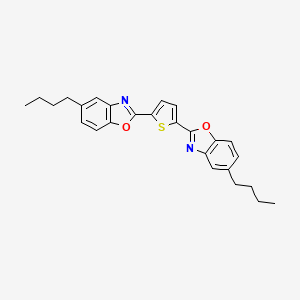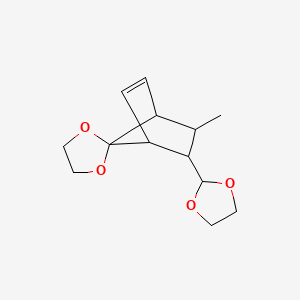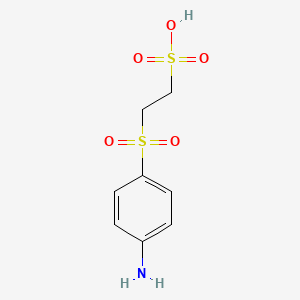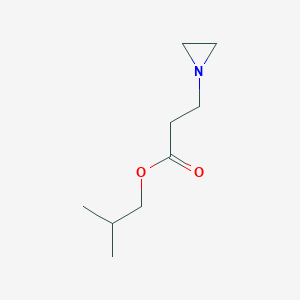
2-Methylpropyl 3-(aziridin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl 3-(aziridin-1-yl)propanoate is an organic compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle. Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-(aziridin-1-yl)propanoate typically involves the reaction of 3-(aziridin-1-yl)propanoic acid with 2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl 3-(aziridin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to facilitate ring-opening.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: 2-Methylpropyl 3-(aziridin-1-yl)propanol.
Substitution: Various amine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl 3-(aziridin-1-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecules.
Medicine: Explored for its anticancer properties due to the reactivity of the aziridine ring.
Industry: Utilized in the production of polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl 3-(aziridin-1-yl)propanoate involves the reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, potentially leading to biological effects such as cytotoxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
2-(aziridin-1-yl)ethanol: Used in the synthesis of polyamines and other nitrogen-containing compounds.
3-(aziridin-1-yl)butan-1-amine: Explored for its applications in medicinal chemistry.
Uniqueness
2-Methylpropyl 3-(aziridin-1-yl)propanoate stands out due to its unique combination of an aziridine ring and an ester group, which imparts distinct reactivity and versatility in synthetic applications. Its potential use in various fields, including medicine and industry, highlights its significance .
Eigenschaften
CAS-Nummer |
22480-25-7 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-methylpropyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C9H17NO2/c1-8(2)7-12-9(11)3-4-10-5-6-10/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
URXZXOSYVVBVTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)CCN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


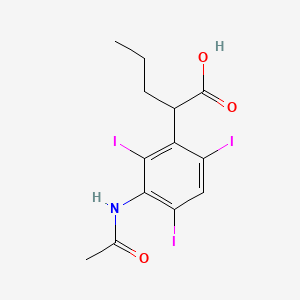
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)

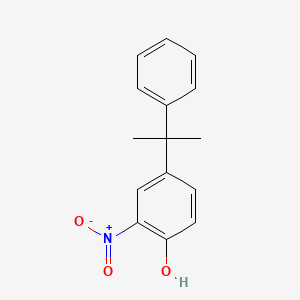
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
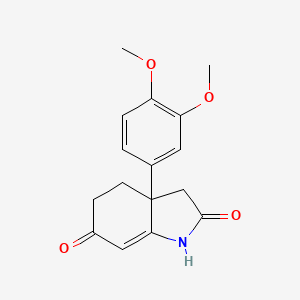
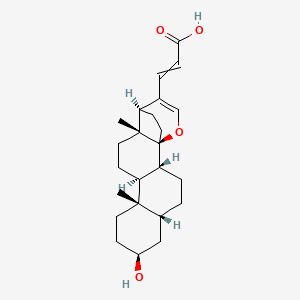
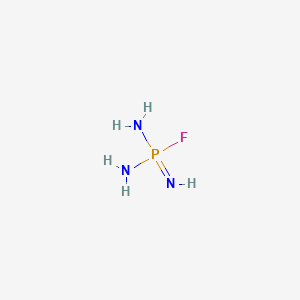
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)

